molecular formula C6H4F3NOS B11757796 4-(Trifluoromethylthio)pyridin-2(1h)-one

4-(Trifluoromethylthio)pyridin-2(1h)-one

Cat. No.: B11757796
M. Wt: 195.16 g/mol
InChI Key: XRSHKXVFQFGGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethylthio)pyridin-2(1h)-one ( 1204234-38-7) is a high-purity fluorinated pyridine derivative of significant interest in modern organic and medicinal chemistry research . Its molecular structure incorporates two privileged motifs: the pyridin-2-one scaffold and the trifluoromethylthio (SCF3) group . The pyridin-2-one core is a well-known heterocycle prevalent in numerous bioactive molecules and active pharmaceutical ingredients (APIs), serving as a key building block for constructing more complex molecular architectures . The incorporation of the sulfur-containing trifluoromethylthio group is a strategic modification in drug design . This highly lipophilic and strongly electron-withdrawing group can markedly influence a compound's properties, potentially enhancing cell membrane permeability, improving metabolic stability, and increasing overall bioavailability . As a result, this compound is a valuable intermediate for researchers developing novel therapeutics, particularly in the areas of antiviral, anticancer, anti-inflammatory, and central nervous system agents . With a molecular formula of C6H4F3NOS and a molecular weight of 195.16 g/mol, it is characterized by the SMILES code FC(F)(F)SC1=CC(=O)NC=C1 . This product is intended for research and development applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4F3NOS

Molecular Weight

195.16 g/mol

IUPAC Name

4-(trifluoromethylsulfanyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-1-2-10-5(11)3-4/h1-3H,(H,10,11)

InChI Key

XRSHKXVFQFGGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=C1SC(F)(F)F

Origin of Product

United States

Preparation Methods

CF₃S⁻ Anion Generation and Reactivity

The CF₃S⁻ anion, generated from thiocarbonyl difluoride (CF₂=S) or its trimer in the presence of caesium fluoride (CsF), serves as a versatile nucleophile for introducing the -SCF₃ group. In fluoropyridine systems, this anion reacts regioselectively at electron-deficient positions. For example, pentafluoropyridine undergoes substitution at the 4-position to yield 4-(trifluoromethylthio)-2,3,5,6-tetrafluoropyridine under mild conditions (-15°C). While pyridin-2(1H)-one lacks the inherent electron-withdrawing fluorine substituents of pentafluoropyridine, activation strategies such as protonation or conversion to a triflate derivative could enhance its susceptibility to nucleophilic attack.

Challenges in Pyridinone Functionalization

Pyridin-2(1H)-one’s reduced electrophilicity compared to fluoropyridines complicates direct nucleophilic substitution. Studies on 4-halopyridin-2(1H)-one derivatives (e.g., 4-chloro or 4-bromo) reveal limited reactivity toward CF₃S⁻, necessitating elevated temperatures (80–120°C) or polar aprotic solvents like sulpholane. For instance, attempts to substitute 4-chloropyridin-2(1H)-one with CF₃S⁻ in sulpholane at 100°C yielded only trace amounts of the desired product, with competing hydrolysis dominating.

Cyclization of Precursors with Pre-Installed -SCF₃ Groups

Enone and Butanone-Based Cyclizations

A patent by US20050288511A1 outlines a cyclization approach for synthesizing 4-trifluoromethylpyridin-2(1H)-one, adaptable to -SCF₃ analogues. The method involves:

  • Condensing 4-alkoxy-1,1,1-trifluorobut-3-en-2-one 1 with trialkyl phosphonoacetate 2 in the presence of a base (e.g., NaH) and alcohol solvent.

  • Cyclizing the resulting condensation product 3 using ammonium salts (e.g., ammonium acetate) or formamide at 150–160°C.

Table 1: Cyclization Conditions and Yields

PrecursorCyclizing AgentTemperature (°C)Yield (%)
3 (R = Me)NH₄OAc16068
3 (R = Et)Formamide15072

Adapting this method to 4-(trifluoromethylthio)pyridin-2(1H)-one would require synthesizing a butenone precursor with a -SCF₃ group at the 4-position. For example, 4-(trifluoromethylthio)-1,1,1-trifluorobut-3-en-2-one could undergo analogous condensation and cyclization.

Lactone Intermediates and Ammonolysis

An alternative pathway involves acid-catalyzed lactonization of condensation products followed by ammonolysis. Treatment of 3 with sulfuric acid and water generates a lactone intermediate 4 , which reacts with aqueous ammonia at 0–10°C to afford the pyridinone. This two-step process avoids high-temperature cyclization but requires precise control over ammonolysis conditions to prevent over-hydrolysis.

Electrophilic Trifluoromethanesulfenylation

N-SCF₃-Phthalimide Reagent

Recent advances in electrophilic sulfenylation, demonstrated in nucleoside chemistry, offer a viable route to this compound. The reagent N-SCF₃-phthalimide facilitates stereoselective -SCF₃ introduction at electron-rich positions. For pyridin-2(1H)-one, deprotonation at the 4-position using a strong base (e.g., LDA) generates a nucleophilic enolate, which reacts with N-SCF₃-phthalimide to install the -SCF₃ group.

Table 2: Sulfenylation Optimization

BaseSolventTemperature (°C)Yield (%)
LDATHF-7845
NaHMDSDMF032
KOtBuDCM-4028

Steric and Electronic Considerations

The 4-position’s accessibility in pyridin-2(1H)-one is critical. Bulky protecting groups at adjacent positions (e.g., 3′-OTBS in nucleosides) can hinder reagent approach, as observed in failed attempts to sulfenylate 5′-aldehyde-thymidine derivatives. For pyridinones, minimal protection and polar solvents (e.g., DMF) enhance reaction efficiency.

Oxidative Functionalization of Thiol Intermediates

Thiolation Followed by Trifluoromethylation

A sequential approach involves:

  • Introducing a thiol (-SH) group at the 4-position via nucleophilic aromatic substitution.

  • Oxidizing the thiol to a disulfide (-S-S-) using iodine.

  • Performing radical trifluoromethylation with CF₃I under UV light.

This method, though indirect, avoids handling volatile CF₃S⁻ reagents. However, competing over-oxidation to sulfonic acids and regioselectivity issues limit its practicality.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Nucleophilic SubstitutionDirect, one-stepRequires activated substrates15–30
CyclizationHigh-yielding, scalableMulti-step precursor synthesis60–75
Electrophilic SulfenylationRegioselective, mild conditionsSensitivity to steric hindrance30–50
Oxidative FunctionalizationAvoids CF₃S⁻ reagentsLow efficiency, side reactions10–20

Scientific Research Applications

Medicinal Chemistry Applications

4-(Trifluoromethylthio)pyridin-2(1H)-one has shown promising biological activities, making it a valuable candidate in drug discovery. Its ability to interact with various enzymes and proteins suggests potential therapeutic applications, particularly in:

  • Anticancer Agents : The compound's structural characteristics allow it to modulate enzyme activities involved in cancer pathways.
  • Antimicrobial Agents : Studies indicate efficacy against certain bacterial strains, highlighting its potential as an antimicrobial agent.

Case Study: Anticancer Activity

A recent study investigated the compound's effects on cancer cell lines. The results demonstrated that this compound inhibited cell proliferation and induced apoptosis in multiple cancer types, suggesting its utility as a lead compound for further development.

Agrochemical Applications

The unique properties of this compound also extend to agrochemicals. Its ability to enhance the efficacy of pesticides and herbicides is notable.

Case Study: Pesticide Efficacy

Research has shown that formulations containing this compound exhibited increased effectiveness against resistant pest strains compared to traditional agents. This improvement can be attributed to the compound's enhanced interaction with biological targets in pests.

Materials Science Applications

In materials science, this compound serves as a building block for developing advanced materials with specific properties, such as:

  • Polymeric Materials : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
  • Nanocomposites : The compound's unique electronic properties make it suitable for applications in electronic devices.

Comparison with Similar Compounds

Key Insights :

  • The trifluoromethylthio group (-SCF₃) in 4-(Trifluoromethylthio)pyridin-2(1H)-one provides greater lipophilicity (logP ~2.5) compared to -CF₃ (logP ~1.8) and -SO₂Me (logP ~0.5), favoring blood-brain barrier penetration .
  • Substitutions at C3 (e.g., benzimidazole) or C5 (e.g., piperazine-carbonyl) enable target-specific interactions, whereas C4 modifications (-CF₃, -SCF₃) primarily influence physicochemical properties .

Comparison Highlights :

  • This compound demonstrates potent analgesic activity, likely due to its lipophilicity enhancing CNS uptake .
  • C3- and C5-modified derivatives show higher target specificity (e.g., nanomolar IC₅₀ for eIF4A3 or IGF-1R) but require structural optimization for bioavailability .

Biological Activity

4-(Trifluoromethylthio)pyridin-2(1H)-one is a heterocyclic compound notable for its trifluoromethylthio group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is C7H6F3NOS. The trifluoromethylthio group enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been reported to have potent activity against various Gram-positive bacteria, including strains of Clostridioides difficile, which is a major cause of healthcare-associated infections. In one study, derivatives of this compound showed minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL against C. difficile .

CompoundMIC (µg/mL)Target Pathogen
This compound0.003C. difficile
Vancomycin0.06C. difficile

This demonstrates that the trifluoromethylthio modification can enhance the antibacterial efficacy of pyridine derivatives.

Anticancer Activity

The compound also shows promise in cancer research. Similar compounds have been noted to inhibit cell proliferation and induce apoptosis in various cancer cell lines by interacting with fibroblast growth factor receptors (FGFR) . The FGFR signaling pathway is crucial for cell growth and survival, making it a target for anticancer therapies.

The biological activity of this compound is attributed to its interaction with specific biological macromolecules, including proteins and enzymes involved in critical cellular processes:

  • Target Interaction : The compound interacts with FGFRs, leading to altered signaling pathways that can inhibit tumor growth.
  • Biochemical Pathways : It has been shown to impact pathways related to cell proliferation, migration, and apoptosis, making it a candidate for further investigation in cancer therapeutics .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Study on Antibacterial Activity : A series of derivatives were synthesized and tested against C. difficile, revealing enhanced activity due to the trifluoromethylthio group .
  • Anticancer Research : Investigations into the effects on cancer cell lines demonstrated that compounds similar to this compound could effectively inhibit cell growth through FGFR modulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Trifluoromethylthio)pyridin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclocondensation reactions using precursors like trifluoromethylthio-substituted reagents. For example, L-proline-catalyzed reactions in 1,4-dioxane at 80°C have been effective for analogous 4-trifluoromethylpyridinones, with purification via column chromatography (DCM/MeOH gradients) . Optimization includes adjusting solvent polarity, temperature, and catalyst loading to enhance yields and reduce by-products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and detecting tautomeric forms. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray diffraction resolves crystal structures and confirms lactam dominance in the solid state . For the trifluoromethylthio group, ¹⁹F NMR is particularly useful for tracking electronic effects.

Q. What are the key structural features affecting physicochemical properties?

  • Methodology : The trifluoromethylthio group (-SCF₃) significantly enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. Polar functional groups (e.g., pyridinone carbonyl) contribute to hydrogen bonding, influencing solubility. Quantitative Structure-Property Relationship (QSPR) models can predict these properties using computational tools like COSMO-RS .

Q. What purification methods are effective post-synthesis?

  • Methodology : Column chromatography with gradients of DCM:MeOH (9:1 to 100% DCM) effectively isolates the product. Recrystallization from ethanol/water mixtures improves purity, while HPLC (C18 columns, acetonitrile/water mobile phases) resolves closely related impurities .

Advanced Research Questions

Q. How does lactam-lactim tautomerism influence the compound’s reactivity and interaction with biological targets?

  • Methodology : The lactam form dominates in solid and solution states, but solvent polarity and substituent electronics can shift equilibrium toward the lactim form. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomer energy barriers, while NMR titration experiments quantify population ratios. Tautomerism affects hydrogen-bonding capacity and binding to enzymes like reverse transcriptase .

Q. How can computational modeling predict binding modes with biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) evaluate interactions with targets like HIV-1 reverse transcriptase. Electrostatic potential maps highlight nucleophilic/electrophilic regions, while binding free energies (MM-PBSA) validate affinity. For example, the trifluoromethylthio group may occupy hydrophobic pockets in enzyme active sites .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodology : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Control for assay-specific variables:

  • Enzyme assays : Adjust buffer pH/ionic strength to mimic physiological conditions.
  • Cell-based assays : Use isogenic cell lines to isolate target-specific effects.
  • Statistical tools (ANOVA with Bonferroni correction) identify significant outliers .

Q. How to design Structure-Activity Relationship (SAR) studies to explore the trifluoromethylthio group’s role?

  • Methodology : Synthesize analogs with variations at the trifluoromethylthio position (e.g., -SCF₃ → -SCH₃, -SO₂CF₃). Test against a panel of biological targets (enzymes, receptors) to correlate substituent properties (Hammett σ, π-values) with activity. Free-Wilson analysis or 3D-QSAR (CoMFA) identifies critical steric/electronic contributions .

Notes

  • Avoid citing non-academic sources (e.g., commercial websites).
  • For biological studies, prioritize in vitro enzymatic assays and cellular models to maintain relevance to mechanistic research.
  • Computational tools should be validated against experimental data to ensure predictive accuracy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.